molecular formula C13H19NO B5610726 N-benzyl-2,2-dimethylbutanamide

N-benzyl-2,2-dimethylbutanamide

Cat. No.: B5610726
M. Wt: 205.30 g/mol
InChI Key: YMGUJVAWXVMXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2,2-dimethylbutanamide is a tertiary amide derivative characterized by a benzyl group attached to the amide nitrogen and a 2,2-dimethylbutanoyl moiety at the carbonyl position. Its structure combines steric bulk from the dimethylbutanoyl group with the aromatic benzyl substituent, which may influence physicochemical properties such as lipophilicity, solubility, and reactivity. Potential applications of this compound may span pharmaceutical intermediates, bioactive molecules, or ligands in catalysis, depending on its electronic and steric profile.

Properties

IUPAC Name

N-benzyl-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-13(2,3)12(15)14-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUJVAWXVMXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,2-dimethylbutanamide typically involves the reaction of 2,2-dimethylbutanoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "N-benzyl-2,2-dimethylbutanamide" are not available within the provided search results, the information related to similar compounds can provide insights into its potential applications.

Potential Applications Based on Related Compounds:

  • Anticonvulsant Activity: N'-benzyl 2-substituted 2-amino acetamides, which are structurally related to functionalized amino acids, exhibit anticonvulsant activities . Research has been conducted to identify structural components that maximize anticonvulsant activity in these compounds .
  • Herbicidal Activity: Optically active N-benzylbutanamides have demonstrated herbicidal activity against Scirpus juncoides and Echinochloa crus-galli . The chiral interaction of N-benzylbutanamide with the critical site for herbicidal activity is important in determining activity variation .
  • Building Block in Organic Synthesis: N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide is used as a building block in organic synthesis and as a precursor for more complex molecules.
  • Potential Biological Activities: N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Drug Development: N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide has been investigated for its potential therapeutic effects and as a lead compound in drug development.
  • Inhibitor of Receptor-Interacting Protein 1 (RIP1): N-Benzyl-N,2,2-trimethylbutanamide has been identified as an inhibitor of Receptor-Interacting Protein 1 (RIP1), which is involved in necroptosis, a regulated form of cell death implicated in liver diseases .
  • Catalyst: Dimethylbenzylamine, a related compound, is used as a catalyst for the formation of polyurethane foams and epoxy resins .

Mechanism of Action

The mechanism of action of N-benzyl-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, potentially affecting their activity. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Key Observations :

  • The trifluoroacetyl group in N-benzyl-2,2,2-trifluoroacetamide enhances reactivity toward nucleophiles due to EWGs, making it suitable for antimicrobial applications .
  • The diphenylacetyl group in ’s compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Antifungal and Antibacterial Activity

  • N-Benzyl-2,2,2-trifluoroacetamide demonstrated antifungal activity with MIC values of 15.62–62.5 µg/mL against Aspergillus flavus and Candida albicans, attributed to its ability to inhibit lanosterol 14α-demethylase (CYP51) via molecular docking .
  • However, increased lipophilicity could enhance penetration into microbial membranes.

Antioxidant Activity

  • N-Benzyl-2,2,2-trifluoroacetamide exhibited 78.97% antioxidant activity at 1,000 µg/mL and a ferric-reducing power of 1.352 mM Fe(II)/g, surpassing standard antioxidants .

Cytotoxicity

  • N-Benzyl-2,2,2-trifluoroacetamide showed 75.3% cytotoxicity at 200 µg/mL (IC₅₀: 100 µg/mL), suggesting selective toxicity toward cancer cells .
  • The dimethylbutanoyl group’s steric effects might alter cellular uptake or target binding, necessitating empirical validation.

Q & A

Q. What are the established synthetic routes for N-benzyl-2,2-dimethylbutanamide, and what reaction conditions optimize yield?

this compound can be synthesized via acylation of benzylamine with a suitable acylating agent, such as 2,2-dimethylbutanoyl chloride, under basic conditions. A common methodology involves using Friedel-Crafts acylation (or similar nucleophilic acyl substitution) in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize HCl byproducts . Reaction optimization typically requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Yield improvements are achieved by slow addition of the acyl chloride and stoichiometric excess of benzylamine.

Q. How is this compound structurally characterized in academic research?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyl group integration, methyl group splitting).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C₁₃H₂₀N₂O).
  • X-ray Crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm the amide functional group .

Q. What preliminary biological screening data exist for this compound?

While direct data on this compound is limited, structurally related N-benzyl amides (e.g., N-benzyl-2,2,2-trifluoroacetamide) exhibit antimicrobial and antioxidant activities. For example:

Activity Result (Related Compound) Reference
Antifungal (MIC)15.62–62.5 µg/mL against A. flavus
Antioxidant (FRAP assay)1.352 mM Fe(II)/g (2× higher than AA)
These results suggest potential bioactivity for this compound, though empirical validation is required.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-benzyl amides?

Discrepancies in bioactivity (e.g., varying MIC values) often arise from differences in:

  • Assay conditions : pH, solvent (DMSO vs. aqueous), or microbial strain variability.
  • Compound purity : Impurities (e.g., unreacted benzylamine) may skew results.
  • Concentration ranges : Non-linear dose-response curves in antioxidant assays . Standardized protocols (CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., time-kill studies) are recommended to validate findings .

Q. What molecular docking strategies predict the mechanism of action of this compound?

Computational approaches using AutoDock or Schrödinger Suite can model interactions with target enzymes (e.g., CYP51 or beta-lactamases). Key steps:

  • Protein preparation : Retrieve PDB structures (e.g., 3JUV for CYP51) and optimize hydrogen bonding networks.
  • Ligand parameterization : Assign partial charges and tautomeric states to the amide group.
  • Docking analysis : Identify binding poses with low free energy (e.g., −5.95 kcal/mol for related compounds ). Validation via mutagenesis studies (e.g., Ala-scanning of predicted binding residues) is critical.

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in derivatization reactions?

The geminal dimethyl group creates significant steric bulk, which:

  • Limits nucleophilic attack : Hinders reactions at the carbonyl carbon (e.g., hydrolysis or aminolysis).
  • Directs regioselectivity : Favors reactions at the benzyl group (e.g., hydrogenolysis or electrophilic aromatic substitution). Computational tools (e.g., DFT calculations for transition-state modeling) can quantify steric effects using parameters like percent buried volume (%VBur) .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • HPLC-MS/MS : Using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% formic acid) and MRM transitions for selective quantification.
  • GC-MS : Derivatization (e.g., silylation of the amide group) improves volatility .
  • Validation : Ensure linearity (R² > 0.99), LOQ ≤ 1 µg/mL, and recovery rates ≥80% in spiked samples.

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Systematic modifications to evaluate:

  • Benzyl substituents : Electron-withdrawing groups (e.g., −CF₃) enhance antimicrobial activity .
  • Amide backbone : Replacing dimethyl groups with cyclopropane or spiro motifs alters conformational flexibility .
  • Bioisosteres : Sulfonamide or urea replacements for the amide group to modulate solubility and target affinity .

Data Contradiction Analysis

Q. Why do antioxidant assays (FRAP vs. DPPH) yield conflicting results for N-benzyl amides?

  • FRAP : Measures reducing capacity (electron transfer), favored by compounds with low redox potentials.
  • DPPH : Depends on radical scavenging (hydrogen atom transfer), sensitive to steric accessibility. The 2,2-dimethyl group may hinder H-atom donation in DPPH but not affect electron transfer in FRAP, explaining disparities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2,2-dimethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2,2-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.